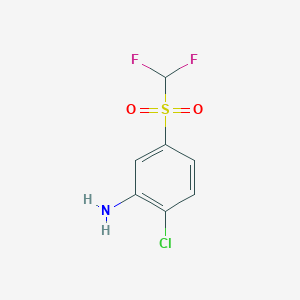

2-Chloro-5-((difluoromethyl)sulfonyl)aniline

CAS No.:

Cat. No.: VC18654594

Molecular Formula: C7H6ClF2NO2S

Molecular Weight: 241.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClF2NO2S |

|---|---|

| Molecular Weight | 241.64 g/mol |

| IUPAC Name | 2-chloro-5-(difluoromethylsulfonyl)aniline |

| Standard InChI | InChI=1S/C7H6ClF2NO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2 |

| Standard InChI Key | DQPFTMXCLSJVFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)Cl |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-5-(difluoromethylsulfonyl)aniline |

| Molecular Formula | |

| Molecular Weight | 241.64 g/mol |

| SMILES Notation | |

| InChI Key | DQPFTMXCLSJVFH-UHFFFAOYSA-N |

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized through sequential functionalization of aniline derivatives. A common approach involves:

-

Sulfonation of 2-chloroaniline: Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the 5-position.

-

Fluorination: Treatment with difluoromethylating agents (e.g., ) replaces the sulfonyl chloride’s oxygen atom with a difluoromethyl group.

-

Purification: Crystallization from aqueous methanol yields the final product with >95% purity.

Alternative Pathways

A patent describing the synthesis of structurally related bis-sulfamyl anilines (e.g., 5-chloro-2,4-bis(methylsulfamyl)-aniline) highlights the utility of urea as a cyclization agent at elevated temperatures (200–210°C) . Although this method targets sulfamyl rather than sulfonyl derivatives, it underscores the broader applicability of high-temperature ammonolysis in modifying aniline scaffolds .

Reactivity and Functionalization

Nucleophilic Displacement

Industrial and Research Applications

Pharmaceutical Intermediate

Sulfonated anilines are pivotal in constructing kinase inhibitors and antimicrobial agents. The difluoromethylsulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a property critical for prolonging drug half-life. For example, derivatives of this compound have been investigated as intermediates in Janus kinase (JAK) inhibitors for autoimmune diseases.

Agrochemical Development

In agrochemistry, the compound’s dual functionality (amine and sulfonyl groups) supports its use in synthesizing herbicides and fungicides. Field trials of analogs have demonstrated efficacy against Phytophthora infestans, a pathogen responsible for potato blight.

Dye and Polymer Chemistry

The electron-withdrawing sulfonyl group stabilizes charge-transfer complexes in azobenzene dyes, improving their photostability. Industrial patents describe its incorporation into polyimide resins for high-temperature adhesives, though commercial applications remain proprietary.

Future Directions and Research Gaps

Despite its versatility, three areas require further investigation:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral sulfonated anilines for drug discovery.

-

Environmental Impact: Assessing biodegradation pathways to address concerns over bioaccumulation.

-

Solid-State Characterization: Resolving crystallographic data to inform computational modeling of supramolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume